Salvinorin B Ethoxymethyl Ether (EOM-SalB): A Technical Guide to its Kappa-Opioid Receptor Selectivity
Salvinorin B Ethoxymethyl Ether (EOM-SalB): A Technical Guide to its Kappa-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin B ethoxymethyl ether (EOM-SalB) is a semi-synthetic analog of the naturally occurring neoclerodane diterpene Salvinorin A, the primary psychoactive component of Salvia divinorum. EOM-SalB has emerged as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike traditional opioid alkaloids, salvinorins lack a basic nitrogen atom, making them a unique class of opioid receptor modulators.[3][4] The modification at the C-2 position, replacing the acetate (B1210297) group of Salvinorin A with an ethoxymethyl ether group on the Salvinorin B core, results in enhanced metabolic stability, increased potency, and a longer duration of action compared to its parent compound.[5][6]
This technical guide provides an in-depth overview of the KOR selectivity of EOM-SalB, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The exceptional potency and selectivity of EOM-SalB for the KOR, coupled with a G-protein biased signaling profile, positions it as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, including pain, addiction, and depression.[5][7]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of EOM-SalB in comparison to Salvinorin A and the prototypical KOR agonist U50,488H. The data highlights the superior potency and selectivity of EOM-SalB for the kappa-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| EOM-SalB | KOR | 0.32 | [35S]GTPγS | 0.14 | Full Agonist | [1] |
| MOR | >1000 | [8] | ||||
| DOR | >1000 | [8] | ||||
| Salvinorin A | KOR | 1.3 - 7.4 | [35S]GTPγS | 4.5 | 100 | [8][9] |
| MOR | >1000 | [9] | ||||
| DOR | >1000 | [9] | ||||
| U50,488H | KOR | 1.4 - 2.7 | [35S]GTPγS | 3.4 - 10.6 | 100 | [8][9] |
| MOR | >1000 | |||||
| DOR | >1000 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Synthesis of Salvinorin B Ethoxymethyl Ether (EOM-SalB)
This protocol is based on the methods described by Munro et al. (2008).[2]
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Starting Material: Salvinorin B is obtained by the deacetylation of Salvinorin A, which is extracted from dried Salvia divinorum leaves.
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Reaction Setup: Dissolve Salvinorin B (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (5 equivalents) followed by the dropwise addition of chloromethyl ethyl ether (EOM-Cl) (5 equivalents).
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Reaction Conditions: Stir the resulting white slurry at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M aqueous HCl (three times), water, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield EOM-SalB as an amorphous white solid.
Radioligand Competition Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to opioid receptors.
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Membrane Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa (hKOR), mu (hMOR), or delta (hDOR) opioid receptor.
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Assay Buffer: Prepare a binding buffer, typically 50 mM Tris-HCl, pH 7.4.
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Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a specific radioligand (e.g., [3H]diprenorphine for KOR), and varying concentrations of the unlabeled competitor ligand (EOM-SalB).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Determine the IC50 value (the concentration of EOM-SalB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the KOR upon agonist binding.
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Membrane Preparation: Use membranes from CHO cells stably expressing the hKOR.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg of protein), saponin (B1150181) (10 µg/ml), GDP (10 µM), and varying concentrations of EOM-SalB.
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Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS (0.05-0.1 nM).
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Incubation: Incubate the plates at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the EOM-SalB concentration and determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.
cAMP Accumulation Assay
This assay determines the effect of KOR activation on adenylyl cyclase activity.
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Cell Culture: Use CHO cells stably expressing the hKOR.
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Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
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Add varying concentrations of EOM-SalB to the cells.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
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Data Analysis: The activation of the Gi/o-coupled KOR by EOM-SalB will lead to an inhibition of forskolin-stimulated cAMP accumulation. Determine the EC50 for this inhibition by non-linear regression analysis.
Visualizations
Experimental Workflow for KOR Selectivity Determination
Caption: Experimental workflow for the synthesis and pharmacological evaluation of EOM-SalB.
KOR Signaling Pathway Activated by EOM-SalB
Caption: Gi/o-coupled signaling pathway of the kappa-opioid receptor activated by EOM-SalB.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin B derivatives, EOM-Sal B and MOM-Sal B, produce stimulus generalization in male Sprague-Dawley rats trained to discriminate salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
